Kaempferol-3-rhamnoglucoside-7-glucoside

Description

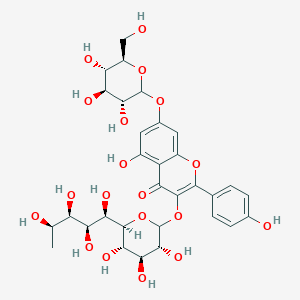

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(1R,2S,3R,4R)-1,2,3,4-tetrahydroxypentyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O19/c1-9(33)17(36)20(39)23(42)28-24(43)22(41)26(45)31(49-28)50-29-19(38)16-13(35)6-12(46-30-25(44)21(40)18(37)15(8-32)48-30)7-14(16)47-27(29)10-2-4-11(34)5-3-10/h2-7,9,15,17-18,20-26,28,30-37,39-45H,8H2,1H3/t9-,15-,17-,18-,20+,21+,22+,23-,24+,25-,26-,28-,30?,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTNVROUKPTERI-OLYJACQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H]([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Biosynthetic Pathways of Kaempferol 3 Rhamnoglucoside 7 Glucoside in Research Models

Botanical Sources and Phytogeographical Studies of Kaempferol-3-rhamnoglucoside-7-glucoside

While information specifically identifying this compound is limited, extensive research has documented the occurrence of structurally similar kaempferol (B1673270) glycosides across a diverse range of plant species. The nomenclature in literature can vary, with compounds such as Kaempferol-3-O-glucoside-7-O-rhamnoside being more commonly reported. These compounds are found in various plant tissues, including leaves, flowers, and stems.

Notable botanical sources for kaempferol glycosides include, but are not limited to, members of the Fabaceae, Crassulaceae, and Brassicaceae families. For instance, Kaempferol-3-O-galactoside-7-O-rhamnoside has been identified as the major green fluorescing compound in the epidermis of Vicia faba (fava bean). The compound has also been reported in Urena lobata. Similarly, Sedum japonicum subsp. oryzifolium has been found to contain Kaempferol-3-O-glucoside-7-O-rhamnoside. In the model plant Arabidopsis thaliana, various kaempferol glycosides, including Kaempferol-3-O-rhamnoside-7-O-rhamnoside and Kaempferol-3-O-glucoside-7-O-rhamnoside, are well-documented, particularly in the inflorescence stems.

The table below summarizes the occurrence of specific kaempferol glycosides in different plant species based on research findings.

Botanical Sources of Kaempferol Glycosides

| Plant Species | Family | Compound Identified | Plant Part |

| Vicia faba | Fabaceae | Kaempferol-3-O-galactoside-7-O-rhamnoside | Epidermis |

| Urena lobata | Malvaceae | Kaempferol-3-O-glucoside-7-O-rhamnoside | Not Specified |

| Sedum japonicum | Crassulaceae | Kaempferol-3-O-glucoside-7-O-rhamnoside | Not Specified |

| Arabidopsis thaliana | Brassicaceae | Kaempferol-3-O-rhamnoside-7-O-rhamnoside | Shoots/Stems |

| Arabidopsis thaliana | Brassicaceae | Kaempferol-3-O-glucoside-7-O-rhamnoside | Shoots/Stems |

| Camellia sinensis (Tea) | Theaceae | Kaempferol-3-glucoside-7-rhamnoside | Leaves |

| Brassica oleracea (Broccoli) | Brassicaceae | Kaempferol-3-glucoside-7-rhamnoside | Not Specified |

Biosynthetic Pathways and Enzymatic Glycosylation Mechanisms for this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the flavonoid backbone. This pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently converted to the flavanone (B1672756) naringenin by chalcone isomerase (CHI).

From naringenin, the pathway proceeds to the formation of the flavonol aglycone, kaempferol. Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol, which is then oxidized by flavonol synthase (FLS) to yield kaempferol.

The structural diversity of kaempferol glycosides arises from the subsequent glycosylation steps, which are catalyzed by UDP-dependent glycosyltransferases (UGTs). biosynth.com These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to specific hydroxyl groups on the kaempferol aglycone. The formation of a complex triglycoside like this compound involves a sequential process:

Initial Glycosylation: A UGT attaches the first sugar molecule, for instance, a glucose to the 7-hydroxyl group of kaempferol, forming kaempferol-7-O-glucoside.

Second Glycosylation: Another specific UGT adds a sugar to the 3-hydroxyl group. To form a rhamnoglucoside at this position, a glucosyltransferase would first add a glucose, followed by a rhamnosyltransferase adding a rhamnose to the glucose moiety.

Elongation: Alternatively, a pre-formed rhamnoglucose disaccharide could be transferred by a single UGT.

Research in Arabidopsis thaliana has identified specific UGTs involved in kaempferol glycosylation. For example, UGT78D2 acts as a flavonoid 3-O-glucosyltransferase, while UGT78D1 is a flavonol 3-O-rhamnosyltransferase. nih.gov UGT89C1 has been identified as a flavonol 7-O-rhamnosyltransferase. nih.gov The presence and coordinated action of these specific enzymes determine the final glycosylation pattern of kaempferol in a given plant species and tissue. nih.gov

Genetic and Environmental Factors Influencing this compound Accumulation in Plants

The accumulation of kaempferol glycosides is a highly regulated process, influenced by both internal genetic factors and external environmental cues.

Genetic Factors: The biosynthesis of flavonoids is primarily regulated at the level of gene transcription. researchgate.net A complex of transcription factors, including proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families, controls the expression of the structural genes (e.g., CHS, FLS, UGTs) in the pathway. frontiersin.org The specific combination of these regulatory proteins determines the spatial and temporal patterns of flavonoid accumulation. frontiersin.org

Genetic mutations in the biosynthetic pathway can lead to significant alterations in the profile of kaempferol glycosides. In Arabidopsis thaliana, a mutation in the UGT78D2 gene, which encodes a flavonoid 3-O-glucosyltransferase, results in the enhanced accumulation of Kaempferol-3-O-rhamnoside-7-O-rhamnoside. nih.govresearchgate.net This demonstrates how the functionality of a single glycosyltransferase gene can dramatically shift the metabolic flux and alter the specific types of glycosides that accumulate. researchgate.net Similarly, mutations in flavonoid biosynthesis genes, such as tt7 (flavonoid 3'-hydroxylase), can lead to an over-accumulation of kaempferol derivatives.

Environmental Factors: Plants modulate the synthesis and accumulation of flavonoids in response to a wide array of environmental stimuli, which serve as protective mechanisms.

Light: Light is one of the most critical environmental regulators of flavonoid biosynthesis. researchgate.netresearchgate.net Both light quality and quantity affect the expression of key biosynthetic genes. nih.gov UV radiation (both UV-A and UV-B) is a potent inducer of flavonol accumulation, as these compounds act as sunscreens to protect the plant's photosynthetic machinery from damage. frontiersin.orgnih.gov Studies have shown that UV-B exposure can stimulate the transcription of genes like CHS and lead to increased levels of kaempferol and its glycosides. frontiersin.orgnih.gov Blue light has also been shown to stimulate flavonoid biosynthesis. mdpi.com In tea plants, UV light was found to be the crucial region of sunlight enhancing flavonol glycoside biosynthesis. nih.gov

Temperature: Temperature stress, both high and low, can influence the accumulation of kaempferol glycosides. Low temperatures have been shown to enhance the concentration of phenolic compounds, including quercetin (B1663063) and kaempferol, in plants like kale and broccoli. frontiersin.org This is often linked to the plant's response to cold-induced oxidative stress. frontiersin.org

Biotic and Abiotic Stress: Other stresses such as drought, nutrient deficiency, soil salinity, and pathogen attack can also trigger the accumulation of flavonoids. mdpi.com These compounds can act as signaling molecules, antimicrobial agents, or antioxidants to help the plant cope with adverse conditions. mdpi.com

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Kaempferol 3 Rhamnoglucoside 7 Glucoside

Research-Scale Extraction and Fractionation Techniques for Kaempferol-3-rhamnoglucoside-7-glucoside

The initial step in isolating this compound involves its extraction from plant material, followed by a preliminary fractionation to separate it from other classes of compounds. The choice of solvent and method is critical and is typically guided by the polarity of the target glycoside.

Commonly, dried and powdered plant material is used for extraction due to ease of handling and storage. nih.gov Flavonoid glycosides, being polar compounds, are typically extracted using polar solvents. Maceration at room temperature is a widely used technique. For instance, in the isolation of kaempferol (B1673270) glycosides from Lindera neesiana, the dried leaves and twigs were extracted twice with 60% aqueous ethanol (B145695) over two days. mdpi.com Similarly, the leaves of Sideroxylon foetidissimum were extracted with ethanol at room temperature for one week to obtain kaempferol derivatives. scielo.org.mx

Following extraction, the crude extract is concentrated and subjected to fractionation. This process aims to enrich the fraction containing the target compound. Liquid-liquid partitioning is a common method. An organic extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and butanol. scielo.org.mx This separates compounds based on their differential solubility, with highly polar glycosides like this compound typically concentrating in the butanol or aqueous methanol (B129727) fractions.

Another effective fractionation technique is solid-phase extraction using polymeric resins. The crude extract from Lindera neesiana was suspended in water and applied to an MCI gel (a styrene-divinylbenzene polymer) column. mdpi.com The column was then eluted with a stepwise gradient of methanol in water (H₂O, 40% MeOH, 60% MeOH, etc.), separating the compounds into fractions based on their polarity. mdpi.com

Table 1: Overview of Extraction and Fractionation Methods for Kaempferol Glycosides

| Plant Source | Extraction Method | Solvent(s) | Fractionation Technique | Ref. |

| Lindera neesiana | Maceration | 60% Ethanol | MCI Gel Column Chromatography | mdpi.com |

| Sideroxylon foetidissimum | Maceration | Ethanol | Liquid-Liquid Partitioning (Petroleum ether, Chloroform, Butanol) | scielo.org.mx |

| Evolvulus alsinoides | Serial Exhaustive Extraction | Not specified | Not specified | phcog.com |

| General | Various (Maceration, Sonication, Reflux) | Methanol, Ethanol, Acetone, Water | Not specified | nih.gov |

Chromatographic Purification Strategies for this compound Isolation

After obtaining an enriched fraction, a combination of chromatographic techniques is employed for the final purification of this compound. These methods separate molecules based on their size, polarity, and affinity for the stationary phase.

A common strategy involves multiple column chromatography steps. Size-exclusion chromatography, often using Sephadex LH-20, is frequently used to separate compounds based on their molecular size. scielo.org.mx Fractions from this step are then subjected to further purification.

Adsorption chromatography on silica (B1680970) gel or reversed-phase materials like octadecylsilane (B103800) (ODS or C18) is a cornerstone of flavonoid purification. mdpi.comscielo.org.mx

Silica Gel Column Chromatography: This technique separates compounds based on polarity. A solvent system such as dichloromethane:methanol:water (e.g., 8:2:0.1 v/v/v) has been successfully used to isolate kaempferol glycosides. mdpi.com

ODS Column Chromatography: In this reversed-phase method, nonpolar compounds are retained more strongly. Elution is typically performed with a decreasing polarity gradient, such as water-methanol mixtures (e.g., 100% water to 100% methanol), to isolate polar glycosides. mdpi.com

For final purification and to obtain a high-purity compound suitable for structural analysis, high-performance liquid chromatography (HPLC) is indispensable. carlroth.com Preparative HPLC, using a reversed-phase C18 column with a mobile phase like acetonitrile (B52724) and water, allows for the precise separation of closely related glycosides. google.com Another advanced method, high-speed counter-current chromatography (HSCCC), has been successfully applied to purify kaempferol glycosides using a two-phase solvent system like ethyl acetate–n-butanol–water, achieving isolation in a single step. researchgate.net

Table 2: Chromatographic Techniques for Purifying Kaempferol Glycosides

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Ref. |

| Column Chromatography | MCI Gel CHP20P | Stepwise gradient of MeOH in H₂O | Initial Fractionation | mdpi.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or CHCl₃:MeOH (1:1) | Separation by molecular size | mdpi.comscielo.org.mx |

| Adsorption Chromatography | Silica Gel | CH₂Cl₂:MeOH:H₂O (e.g., 8:2:0.1) | Polarity-based separation | mdpi.com |

| Reversed-Phase Chromatography | ODS (C18) | Gradient of MeOH in H₂O | Polarity-based separation | mdpi.com |

| Preparative HPLC | C18 | Acetonitrile / Water | Final high-purity isolation | google.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (two-phase system) | Ethyl acetate–n-butanol–water (4:1:5) | High-efficiency separation | researchgate.net |

Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

Once the compound is purified, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact molecular weight and elemental formula. For a compound with the formula C₂₇H₃₀O₁₅, the expected monoisotopic mass is 594.15847 Da. ebi.ac.uk Tandem MS (MS/MS) experiments provide fragmentation data that helps identify the aglycone and sugar moieties. The fragmentation pattern typically shows the loss of sugar units, revealing the mass of the kaempferol aglycone (m/z 285 or 286) and the individual sugar residues. nih.govresearchgate.net For example, in the negative ion mode, a precursor ion [M-H]⁻ at m/z 593.1506 is observed for a closely related isomer. nih.gov

UV-Vis Spectroscopy: Flavonoids exhibit characteristic absorption spectra in the ultraviolet-visible range due to their conjugated phenolic ring system. Kaempferol glycosides typically show two major absorption bands: Band I (340-385 nm), corresponding to the cinnamoyl system (B-ring), and Band II (240-280 nm), corresponding to the benzoyl system (A-ring). The exact position of these peaks can provide clues about the glycosylation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the definitive structural elucidation of complex natural products.

¹H-NMR: The proton NMR spectrum reveals key structural features. For the kaempferol aglycone, characteristic signals include an A₂X₂ spin system in the B-ring (two doublets, e.g., at δ ~8.0 and ~6.9 ppm) and two meta-coupled doublets for the A-ring protons (H-6 and H-8, e.g., at δ ~6.2 and ~6.4 ppm). b-cdn.net The signals for the sugar moieties appear in the aliphatic region (δ 3.0-5.5 ppm). The anomeric protons (the H-1 of each sugar) are particularly diagnostic, with their chemical shift and coupling constant (J-value) indicating the sugar type and the stereochemistry of the glycosidic bond (α or β). b-cdn.netresearchgate.net For example, a large coupling constant (J ≈ 7-8 Hz) for a glucose anomeric proton indicates a β-configuration. researchgate.net

¹³C-NMR: The carbon NMR spectrum provides the total number of carbons and their chemical environment. Glycosylation causes a significant shift in the signal of the carbon atom to which the sugar is attached. For instance, glycosylation at the C-3 position results in an upfield shift for the C-3 signal and a downfield shift for the adjacent C-2 signal compared to the free aglycone. b-cdn.net The signals for the sugar carbons further confirm the identity of the sugar units.

2D-NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign all proton and carbon signals and to establish the connectivity between the sugar units and their attachment points to the kaempferol backbone. researchgate.net

Table 3: Representative NMR Data for a Kaempferol-3-rutinoside Moiety (DMSO-d₆, 400 MHz) (Note: Data is for the closely related Kaempferol-3-rutinoside, illustrating the expected signals)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Ref. |

| Aglycone | b-cdn.net | ||

| 2 | 157.15 | - | b-cdn.net |

| 3 | 133.61 | - | b-cdn.net |

| 4 | 177.64 | - | b-cdn.net |

| 5 | 161.57 | - | b-cdn.net |

| 6 | 99.55 | 6.18 (d) | b-cdn.net |

| 7 | 166.16 | - | b-cdn.net |

| 8 | 94.39 | 6.40 (d) | b-cdn.net |

| 9 | 157.04 | - | b-cdn.net |

| 10 | 103.95 | - | b-cdn.net |

| 1' | 121.26 | - | b-cdn.net |

| 2', 6' | 131.28 | 7.98 (d) | b-cdn.net |

| 3', 5' | 115.59 | 6.89 (d) | b-cdn.net |

| 4' | 160.51 | - | b-cdn.net |

| Glucose | b-cdn.net | ||

| 1'' | 101.96 | 5.30 (d, J=7.3 Hz) | b-cdn.net |

| Rhamnose | b-cdn.net | ||

| 1''' | 101.26 | 4.39 (s) | b-cdn.net |

| 6''' | 18.33 | 0.99 (d, J=6.06 Hz) | b-cdn.net |

Sophisticated Analytical Methodologies for Kaempferol 3 Rhamnoglucoside 7 Glucoside in Research

Quantitative Analysis Techniques for Kaempferol-3-rhamnoglucoside-7-glucoside in Research Matrices

The precise measurement of this compound is critical in various research contexts, from phytochemical analysis of plant extracts to metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone technique. For routine quantification, UV-Vis detectors are often employed, leveraging the characteristic UV absorbance of the flavonoid structure. researchgate.net However, for more complex samples or when higher sensitivity is required, mass spectrometry (MS) detectors are indispensable.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns to achieve higher resolution and faster analysis times, is increasingly paired with tandem mass spectrometry (MS/MS). nih.gov This combination, particularly UPLC-ESI-MS/MS (Electrospray Ionization), offers exceptional selectivity and sensitivity for quantifying flavonoid glycosides, even in trace amounts. nih.govnih.gov The use of an internal standard is recommended to compensate for potential variations during sample preparation and injection, ensuring the accuracy of quantitative results. carlroth.com Liquid chromatography-mass spectrometry (LC-MS) is a versatile tool for profiling a wide range of metabolites, including various flavonoids like catechins and alkaloids. creative-proteomics.com

The selection of the analytical method often depends on the specific research question and the nature of the sample matrix. For instance, a study characterizing flavonoids in Apocynum venetum and Apocynum hendersonii leaves utilized UPLC-ESI-MS/MS to efficiently quantify the active flavonoid ingredients. nih.gov Similarly, LC-MS/MS has been successfully applied to quantify chemical components in the heating products of flavonoid extracts from Pollen Typhae. nih.gov

Interactive Table of Quantitative Analysis Techniques

| Research Matrix | Analytical Method | Key Findings & Applications |

| Apocynum spp. Leaf Extract | UPLC-ESI-MS/MS | Characterized and quantified active flavonoids, achieving high yields of 15.35 mg/g and 13.28 mg/g in two different species. nih.gov |

| Paeonia lactiflora Seed Peel | UPLC-ESI-MS/MS | Identified and quantified 20 main flavonoids after optimizing extraction conditions. nih.gov |

| Pollen Typhae Flavonoid Extract | LC-MS/MS | Differentiated and quantified 15 compounds in heated extracts to understand transformation rules. nih.gov |

| Phyllostachys edulis Leaf Extract | UPLC-QTOF-MS/MS | Characterized 13 flavonoids, providing valuable mass spectral data for identification. akjournals.com |

| Spinach (Spinacia oleracea L.) | UHPLC-MS/MS | Developed a high-throughput method to separate and quantify 39 unique spinach flavonoids. frontiersin.org |

| Grape (Vitis amurensis Rupr) | LC-MS/MS | Identified 42 flavonoid compounds, including kaempferol (B1673270) glycosides, in wild and cultivated grape extracts. semanticscholar.org |

Metabolomics and Fingerprinting Research of this compound

Metabolomics has emerged as a powerful approach for the comprehensive analysis of small molecules in a biological system, providing a chemical fingerprint that can be used for various research purposes. creative-proteomics.com In the context of this compound, metabolomic studies, often employing LC-MS and other high-throughput techniques, are instrumental in understanding the chemical composition of plants and how it varies with different factors. nih.govnih.gov

These approaches are particularly valuable for comparing the chemical profiles of different plant species or cultivars, assessing the impact of cultivation methods, and ensuring the quality and consistency of botanical preparations. nih.govresearchgate.netsemanticscholar.org For example, a study on green tea (Camellia sinensis) utilized untargeted UPLC-MS to effectively discriminate between different commercial products, demonstrating the utility of metabolomics for evaluating the complexity and variability of botanical samples. nih.gov

Metabolomic analysis of shade-grown tea revealed significant differences in the levels of various metabolites, including kaempferol derivatives, compared to regularly cultivated green tea. researchgate.netsemanticscholar.org This highlights how environmental conditions can influence the phytochemical profile of a plant. nih.gov Both targeted and untargeted metabolomics approaches are employed; targeted methods focus on quantifying a predefined set of metabolites, while untargeted methods aim to capture a global snapshot of all detectable small molecules. creative-proteomics.com

Interactive Table of Metabolomics and Fingerprinting Research

| Research Focus | Analytical Platform | Key Findings |

| Variability of Green Tea (Camellia sinensis) | Untargeted UPLC-MS, Targeted UPLC-MS, qNMR | Untargeted UPLC-MS was most effective in distinguishing between different green tea products. nih.gov |

| Compositional Differences in Shade-Grown Tea | LC-MS, GC-MS | Revealed lower levels of kaempferol p-coumaroylglucosylrhamnosylgalactoside in shade-grown tea. researchgate.netsemanticscholar.org |

| Characterization of Camellia sinensis Metabolome | LC-MS, GC-MS | Provides comprehensive insights into the biochemical processes and quality of tea production. creative-proteomics.com |

| Phytochemical Profiling of Gentiana Somatic Hybrids | UHPLC-DAD-ESI-MS³ | Identified and classified 31 metabolites, including flavonoids, to compare hybrid and parental species. mdpi.com |

In Vitro Stability and Reactivity Studies of this compound in Research Settings

Understanding the stability and reactivity of this compound under various in vitro conditions is crucial for interpreting experimental results and for developing effective extraction and analysis protocols. The stability of flavonoid glycosides can be influenced by factors such as temperature, pH, and the presence of enzymes. nih.govmdpi.commdpi.com

Studies have shown that thermal processing can lead to the degradation of flavonoid glycosides. airitilibrary.com For instance, research on the thermal degradation of kaempferol indicates that it remains relatively stable up to 160°C but begins to degrade at 180°C. researchgate.net The degradation kinetics can follow different models, such as zero-order or second-order kinetics, depending on the conditions and the formulation. researchgate.net The pH of the medium can also significantly affect the stability of flavonoids, with degradation often accelerating in alkaline conditions. mdpi.com

Enzymatic hydrolysis is a key reaction for kaempferol glycosides, where specific enzymes can cleave the sugar moieties to release the aglycone, kaempferol. acs.orgnih.gov This process is not only relevant in biological systems but is also utilized in research and industrial settings to produce kaempferol from its glycosidic forms. nih.govplos.org For example, enzymes like β-glucosidase and α-L-rhamnosidase can be used to hydrolyze kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside, respectively. nih.govplos.org The glycosidic linkage in flavonoid O-glycosides can be broken during in vitro digestion, whereas C-glycosides tend to be more stable. nih.gov

Interactive Table of In Vitro Stability and Reactivity Studies

| Study Focus | Conditions | Key Findings |

| Thermal Degradation of Kaempferol | Elevated temperatures (up to 180°C) | Kaempferol is stable up to 160°C but degrades at 180°C. researchgate.net |

| pH-Dependent Degradation of Quercetin (B1663063) (a related flavonol) | Varying pH (4-7.5) | Degradation rate increases with increasing pH. mdpi.com |

| Enzymatic Hydrolysis of Kaempferol Glycosides | β-glucosidase, α-L-rhamnosidase | Specific enzymes can effectively hydrolyze glycosidic bonds to produce the aglycone kaempferol. nih.govplos.org |

| In Vitro Digestion of Flavonoid Glycosides | Simulated gastric and intestinal conditions | O-glycosidic bonds are susceptible to cleavage, while C-glycosidic bonds are more stable. nih.gov |

| Roasting of Noni Leaves | Increasing temperature and time | The content of kaempferol glycosides decreased, while the concentration of the aglycone, kaempferol, increased. airitilibrary.com |

Biological Activities and Molecular Mechanisms of Kaempferol 3 Rhamnoglucoside 7 Glucoside in in Vitro and in Silico Models

Antioxidant Mechanisms and Oxidative Stress Modulation by Kaempferol-3-rhamnoglucoside-7-glucoside

Table 1: In Vitro Antioxidant Activity of Kaempferol (B1673270) and its Glycosides

| Compound | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| This compound | Chemical assays | Scavenges free radicals | Direct antioxidant action |

| Kaempferol-3-O-β-d-glucuronate (K3G) | BV2 microglial cells | Upregulation of Nrf2/HO-1 signaling pathway | Enhancement of cellular antioxidant defenses |

Anti-inflammatory Mechanisms of this compound at the Cellular and Molecular Level

The anti-inflammatory properties of this compound are intrinsically linked to its antioxidant capacity and its ability to modulate key inflammatory signaling pathways. biosynth.com Research on closely related kaempferol glycosides provides significant insight into these mechanisms. For instance, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside (KGG) has been shown to inhibit the production of several pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

This inhibition extends to nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov The molecular basis for this activity lies in the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, KGG attenuates the phosphorylation of NF-κB p65, its inhibitor IκB, as well as the MAPKs p38, JNK, and ERK. nih.gov Furthermore, studies on other kaempferol glycosides have demonstrated the inhibition of the STAT3 pathway, another critical regulator of inflammation. nih.gov These findings collectively suggest that this compound likely exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades that govern the inflammatory response at the cellular level. nih.govnih.gov

Anticancer Research Investigations of this compound in In Vitro Models

In vitro research points towards the potential of this compound and its relatives in anticancer applications. biosynth.combiosynth.com The compound is thought to influence pathways associated with cancer progression. biosynth.com The anticancer activity of flavonoids like kaempferol often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov

Studies on related kaempferol glycosides have provided specific examples of these mechanisms. For example, Kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. nih.govnih.gov This effect is achieved by triggering the intrinsic apoptosis pathway, evidenced by the activation of the caspase signaling cascade, including caspase-9 and caspase-3, and the subsequent cleavage of PARP, a key marker of apoptosis. nih.gov Other research has highlighted the cytotoxic activity of kaempferol glycosides against various human leukemic cell lines. researchgate.net The general mechanism for the aglycone, kaempferol, involves the negative regulation of anti-apoptotic proteins like Bcl-2 and the positive regulation of pro-apoptotic proteins like Bax. nih.gov It can also induce cell cycle arrest at the G2/M phase. nih.gov

Table 2: In Vitro Anticancer Effects of Kaempferol Glycosides

| Compound | Cell Line | Key Findings | Molecular Mechanism |

|---|---|---|---|

| Kaempferol-3-O-rhamnoside | MCF-7 (Breast Cancer) | Inhibition of cell proliferation, induction of apoptosis. nih.govnih.gov | Activation of caspase-9 and caspase-3 cascade. nih.gov |

| Kaempferol Glycosides | Human Leukemic Cells | Cytotoxic activity. researchgate.net | Interference with cell cycle and DNA synthesis. researchgate.net |

Neuroprotective Research of this compound and Related Glycosides in Cellular Models

While direct studies on this compound are limited, extensive research on related kaempferol glycosides demonstrates significant neuroprotective potential in various cellular models. These compounds appear to combat neuroinflammation and oxidative stress, key factors in neurodegenerative diseases. nih.govnih.gov

Kaempferol-3-O-rutinoside (KRS) and Kaempferol-3-O-glucoside (KGS) have shown protective effects against ischemic brain injury by inhibiting the activation of NF-κB and STAT3, thereby reducing neuroinflammation. nih.govresearchgate.net In models of oxidative stress-induced neuronal cell damage using H₂O₂ or 6-hydroxydopamine (6-OHDA), kaempferol derivatives like kaempferitrin (B1674772) and α-rhamnoisorobin demonstrated cytoprotective effects in SH-SY5Y neuroblastoma cells. nih.gov This protection is linked to the activation of the PI3K/Akt survival pathway. nih.gov Furthermore, Kaempferol 3-rhamnoside has been found to inhibit excessive glutamate (B1630785) release from cerebrocortical nerve terminals by suppressing P/Q-type Ca²⁺ channels, a mechanism crucial for preventing excitotoxicity. nih.gov The aglycone, kaempferol, also protects against α-synuclein toxicity by inducing autophagy and preventing the formation of amyloid fibrils.

Enzyme Modulation and Inhibition Studies by this compound in In Vitro Systems

This compound and its structural analogs have been investigated for their ability to modulate the activity of various enzymes. This inhibitory action is a key aspect of their therapeutic potential.

A notable example is the potent inhibition of α-glucosidase by Kaempferol-3-O-rutinoside, which was found to be significantly more active than the antidiabetic drug acarbose (B1664774) in vitro. nih.gov This suggests a potential role in managing carbohydrate metabolism. In another study, Kaempherol-3-rhamnoside was shown to modulate metabolic enzymes in liver tissue by activating the AMP-activated protein kinase (AMPK) pathway. nih.gov Other related kaempferol glycosides have demonstrated inhibitory effects on different enzymes. For instance, a kaempferol derivative with rhamnose and rutinoside moieties was found to inhibit topoisomerase I, an enzyme crucial for DNA replication and a target in cancer therapy. ebi.ac.uk Additionally, Kaempferol 3-rhamnoside was shown to suppress Ca²⁺/calmodulin-dependent protein kinase II, an enzyme involved in neurotransmitter release. nih.gov

Table 3: Enzyme Inhibition by Kaempferol Glycosides in In Vitro Systems

| Compound | Enzyme | In Vitro Model | Significance |

|---|---|---|---|

| Kaempferol-3-O-rutinoside | α-Glucosidase | Enzyme activity assay | Potent inhibition, potential for diabetes management. nih.gov |

| Kaempherol-3-rhamnoside | AMP-activated protein kinase (AMPK) | Mouse liver tissue | Activation of a key metabolic regulator. nih.gov |

| Kaempferol 3-O-rutinoside-7-O-rhamnoside | Topoisomerase I | Enzyme activity assay | Inhibition of a DNA-regulating enzyme. ebi.ac.uk |

Antimicrobial Research of this compound in In Vitro and Computational Models

The antimicrobial properties of kaempferol and its glycosides have been documented against a range of pathogens. Research on various kaempferol rhamnoside derivatives isolated from Bryophyllum pinnatum demonstrated both antibacterial and antifungal activities. nih.gov The proposed mechanism for this action is the ability of these flavonoid glycosides to form complexes with the bacterial cell wall, thereby inhibiting microbial growth. nih.gov

Among the tested compounds, α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside) showed particularly strong activity, with its efficacy against Pseudomonas aeruginosa exceeding that of the control antibiotic, ciprofloxacin, in some instances. nih.gov Other glycosides, including Kaempferol 3-O-α-D-glucopyranoside-7-O-α-L-rhamnopyranoside, also displayed significant antimicrobial effects. nih.gov While specific computational models for this compound are not widely reported, the general antimicrobial potential of kaempferol-containing compounds is well-established, suggesting this specific glycoside likely shares similar properties. nih.gov

Modulation of Cellular Signaling Pathways by this compound

The diverse biological activities of this compound and its relatives stem from their ability to modulate a complex network of intracellular signaling pathways. biosynth.comnih.gov These pathways are fundamental to cellular processes such as inflammation, apoptosis, oxidative stress response, and proliferation.

Key signaling cascades influenced by these compounds include:

NF-κB Pathway : Inhibition of this pathway is a central mechanism for the anti-inflammatory effects of kaempferol glycosides, reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. nih.govnih.gov

MAPK Pathways (ERK, JNK, p38) : Modulation of these pathways is crucial for the observed anti-inflammatory and anticancer effects, as they regulate cellular responses to a wide array of external stimuli. nih.gov

PI3K/Akt Pathway : This pathway is critical for cell survival. Its activation by kaempferol glycosides contributes to their neuroprotective effects, while its inhibition can be a strategy in anticancer contexts. nih.gov

Apoptotic Pathways : Kaempferol glycosides can induce apoptosis in cancer cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating the caspase cascade. biosynth.comnih.gov

Nrf2/HO-1 Pathway : Upregulation of this pathway enhances the cell's intrinsic antioxidant defenses, contributing to the modulation of oxidative stress. nih.gov

STAT3 Pathway : Inhibition of this pathway is another facet of the anti-inflammatory and neuroprotective activity of these compounds. nih.gov

By influencing these critical signaling nodes, this compound and related flavonoids can exert powerful effects on cellular function and fate in various pathological conditions. biosynth.com

Anti-diabetic Research of this compound and Analogs in In Vitro Models

Extensive research into the anti-diabetic potential of flavonoids has highlighted the promise of kaempferol and its glycosidic derivatives. While direct in vitro studies specifically investigating the anti-diabetic properties of this compound are limited in the current scientific literature, a substantial body of evidence from research on its structural analogs and its aglycone, kaempferol, provides significant insights into its potential mechanisms of action. These studies collectively suggest that kaempferol and its various glycosides could play a role in the management of hyperglycemia through several key molecular pathways, primarily the inhibition of carbohydrate-hydrolyzing enzymes and modulation of cellular glucose metabolism.

The primary mechanism explored for the anti-diabetic effects of these compounds in in vitro models is the inhibition of α-amylase and α-glucosidase. These enzymes are crucial for the digestion of dietary carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, thereby mitigating postprandial hyperglycemia.

Furthermore, studies on kaempferol and its analogs have delved into their effects on glucose uptake and metabolism in various cell lines, such as adipocytes and muscle cells. These investigations reveal the potential of these flavonoids to enhance glucose utilization, a key factor in maintaining glucose homeostasis. The molecular mechanisms often involve the modulation of key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy metabolism. nih.govresearchgate.net

In Vitro Anti-diabetic Activities of Kaempferol and Its Analogs

The anti-diabetic potential of kaempferol and its glycosides has been evaluated through various in vitro assays. A significant focus of this research has been on the inhibition of key digestive enzymes involved in carbohydrate metabolism, namely α-glucosidase and α-amylase.

Enzyme Inhibition Studies:

Kaempferol (Aglycone): The foundational compound, kaempferol, has demonstrated notable inhibitory activity against α-glucosidase. nih.gov One study reported a mixed-type inhibition with an IC50 value of 11.6 µM. nih.govresearchgate.net This suggests that kaempferol can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing its catalytic efficiency. researchgate.net Molecular docking studies further support this, indicating that kaempferol may interact with amino acid residues within the active site of α-glucosidase, thereby blocking the entry of the substrate. nih.gov In terms of α-amylase inhibition, kaempferol has shown activity, with one study reporting an inhibition of up to 37.43 ± 0.42%. nih.govresearchgate.net

Kaempferol Glycosides: The glycosidic moieties attached to the kaempferol backbone significantly influence the anti-diabetic activity.

Kaempferol-3-O-rutinoside: This analog has been identified as a potent inhibitor of α-glucosidase in vitro, demonstrating an activity that was reported to be over eight times more potent than the reference drug, acarbose. nih.govcolab.ws

Kaempferitrin (Kaempferol-3,7-dirhamnoside): Research on this diglycoside has shown that the presence of two rhamnosyl moieties is important for its hypoglycemic activity. nih.gov In in vitro studies using a C2C12 cell line, kaempferitrin was found to enhance glucose consumption and lactate (B86563) production, suggesting a stimulation of glucose-metabolizing enzymes. ebi.ac.uk

Other Kaempferol Glycosides: A study on various kaempferol glycosides, including kaempferol 3-glucoside-7-rhamnoside and kaempferol 3-neohesperidoside-7-rhamnoside, found them to be less active in their in vivo models, highlighting the structural specificity required for significant hypoglycemic effects. nih.gov

The following table summarizes the in vitro inhibitory activities of kaempferol and some of its analogs against α-glucosidase and α-amylase.

| Compound | Enzyme | IC50 Value / % Inhibition | Model System |

| Kaempferol | α-Glucosidase | 11.6 µM | Enzyme Assay |

| Kaempferol | α-Amylase | 37.43 ± 0.42% inhibition | Enzyme Assay |

| Kaempferol-3-O-rutinoside | α-Glucosidase | >8 times more potent than acarbose | Enzyme Assay |

| Kaempferitrin | Glucose Consumption | Enhanced | C2C12 Cells |

Cellular Mechanisms of Action:

Beyond enzyme inhibition, in vitro studies have begun to elucidate the cellular mechanisms underlying the anti-diabetic effects of kaempferol and its derivatives.

Glucose Uptake and Metabolism: Kaempferol has been shown to improve insulin-stimulated glucose uptake in adipocytes. mattioli1885journals.com It can also enhance the activity of key glycolytic enzymes. For instance, kaempferitrin has been observed to stimulate 6-phosphofructo-1-kinase (PFK) activity, a key regulatory enzyme in glycolysis, particularly in hepatic tissue models. nih.gov This suggests that these compounds can directly influence cellular glucose utilization.

Modulation of Signaling Pathways: The anti-diabetic effects of kaempferol are also attributed to its ability to modulate key signaling pathways. Kaempferol can increase the phosphorylation of AMPK, a critical sensor of cellular energy status. nih.gov Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. Furthermore, kaempferol has been shown to influence the PI3K/Akt signaling pathway, which plays a crucial role in insulin (B600854) signaling and glucose metabolism. frontiersin.org

The following table provides an overview of the observed in vitro effects of kaempferol and its analogs on cellular models related to diabetes.

| Compound | Effect | Cell Line/Model |

| Kaempferol | Improved insulin-stimulated glucose uptake | Adipocytes |

| Kaempferitrin | Enhanced glucose consumption | C2C12 Cells |

| Kaempferitrin | Stimulated 6-phosphofructo-1-kinase (PFK) activity | Hepatic Tissue Model |

| Kaempferol | Increased phosphorylation of AMPK | Various Cell Models |

Structure Activity Relationship Sar Studies and Molecular Modeling of Kaempferol 3 Rhamnoglucoside 7 Glucoside

Impact of Glycosylation Patterns on Biological Activities of Kaempferol-3-rhamnoglucoside-7-glucoside and its Derivatives

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical factor that modulates the pharmacokinetic and pharmacodynamic properties of kaempferol (B1673270) derivatives. The number, type, and position of these sugar groups can significantly alter biological activity, often in a context-dependent manner.

The addition of sugar groups generally impacts the molecule's absorption and bioavailability. The aglycone, kaempferol, is more lipophilic and is readily absorbed, potentially through passive diffusion. acs.org In contrast, its glycoside forms have lower lipophilicity and their cellular uptake and transport are significantly reduced, often relying on active transport mechanisms like the SGLT1 and GLUT2 hexose (B10828440) transporters. acs.org Intestinal microflora can metabolize kaempferol glycosides into their aglycone form, which is then absorbed into circulation. nih.gov

Research comparing kaempferol with its glycosides reveals that the glycosylation pattern can lead to divergent, and sometimes opposing, biological effects. For instance, in studies involving the HL-60 cancer cell line, kaempferol aglycone was found to enhance the cytotoxicity of the anticancer drug etoposide (B1684455). mdpi.com Conversely, certain kaempferol glycoside derivatives were shown to limit the apoptotic activity of etoposide in these same cells, suggesting a protective effect. mdpi.com This highlights that the presence of sugar moieties can fundamentally alter how the flavonoid interacts with cellular systems, particularly in the context of combination therapy. mdpi.com

Furthermore, the specific sugar component itself can be the primary determinant of a biological effect. In a notable study on insulin-mimetic activity, kaempferol 3-O-neohesperidoside was found to stimulate glucose uptake effectively. nih.gov Surprisingly, the aglycone kaempferol and its 3-glucoside showed negligible activity. nih.gov The study concluded that the neohesperidose sugar moiety was the key structure responsible for the observed insulin-mimetic effect, demonstrating that the glycon can be more than just a modulating group and can act as the principal active component. nih.gov However, a potential intramolecular conflict may exist, where at high concentrations, the inhibitory effects of the kaempferol aglycone moiety could counteract the benefits of the sugar portion. nih.gov

| Compound | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| Kaempferol (Aglycone) | HL-60 cells with Etoposide | Increases cytotoxicity of etoposide. | mdpi.com |

| Kaempferol Glycosides (P2, P7) | HL-60 cells with Etoposide | Reduce apoptosis induced by etoposide. | mdpi.com |

| Kaempferol 3-O-neohesperidoside | L6 muscle cells (Insulin-mimetic) | Significantly enhances glucose uptake. | nih.gov |

| Kaempferol (Aglycone) | L6 muscle cells (Insulin-mimetic) | Negligible effect on glucose uptake. | nih.gov |

| Kaempferol 3-O-glucoside | L6 muscle cells (Insulin-mimetic) | Negligible effect on glucose uptake. | nih.gov |

Role of the Aglycone Moiety in the Mechanism of Action of this compound

While glycosylation is key to modulating activity, the foundational biological potential of this compound resides in its aglycone core: kaempferol. Once the sugar moieties are cleaved, the kaempferol structure can interact with a multitude of intracellular and extracellular targets. nih.gov

The kaempferol aglycone exerts its effects through diverse mechanisms. One notable mechanism is the inhibition of specific enzymes critical for pathogen survival or cancer progression. For example, kaempferol has been shown to inhibit the DNA PriA helicase of S. aureus, thereby decreasing ATP hydrolysis and impeding bacterial processes. nih.gov It also acts as an inhibitor of glycogen (B147801) synthase kinase-3 (GSK3β) of the malaria parasite, which can block erythrocyte invasion. researchgate.net

In the context of cancer, kaempferol's mechanism involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis (programmed cell death). nih.gov It can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Mechanistically, it has been shown to depolarize the mitochondrial membrane, leading to the release of cytochrome c, and to negatively regulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax. nih.gov Furthermore, kaempferol can activate components of the extrinsic pathway, such as caspase 8, and promote cell cycle arrest by influencing the expression of cyclins and cyclin-dependent kinase inhibitors. nih.gov

| Target | Associated Biological Activity | Reference |

|---|---|---|

| DNA PriA Helicase | Antimicrobial | nih.gov |

| Bcl-2 (anti-apoptotic protein) | Anticancer (pro-apoptotic) | nih.gov |

| Bax (pro-apoptotic protein) | Anticancer (pro-apoptotic) | nih.gov |

| Caspase 8 / Caspase 3 | Anticancer (pro-apoptotic) | nih.gov |

| Cyclin D/cdk4/6, Cyclin B/cdc2 | Anticancer (cell cycle arrest) | nih.gov |

| Glycogen Synthase Kinase-3 (GSK3β) | Antiplasmodial | researchgate.net |

Computational and Theoretical Approaches to Structure-Activity Relationships for this compound

Computational and theoretical methods are invaluable for predicting and rationalizing the structure-activity relationships of complex flavonoids like this compound. These in silico techniques, including molecular docking and molecular dynamics (MD) simulations, allow researchers to visualize and assess the interaction between the flavonoid and its potential protein targets at an atomic level.

Molecular docking studies are frequently used to predict the binding affinity and orientation of a ligand within the active site of a protein. For example, a study on kaempferol-3-O-rhamnoside, a related glycoside, used molecular docking to evaluate its binding affinity against Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), a key antimalarial drug target. researchgate.net Such studies can identify potential leads by comparing their calculated binding energies to known inhibitors. researchgate.net

Molecular dynamics (MD) simulations build upon docking results by analyzing the stability of the ligand-protein complex over time. A 100-nanosecond MD simulation was used to analyze the stability and energy decomposition of the kaempferol-3-O-rhamnoside complex with its target, providing deeper insight into the dynamics of the interaction. researchgate.net

Furthermore, computational tools are employed to predict pharmacokinetic and toxicological profiles. An in silico analysis of tiliroside, another kaempferol glycoside, suggested it has a significant absorption index for penetrating biological membranes and predicted a range of activities, including antioxidant, antineoplastic, and anti-inflammatory potential. scielo.br Density Functional Theory (DFT) calculations have also been performed on the kaempferol aglycone to confirm its molecular structure and spectroscopic characteristics, providing a solid foundation for more complex modeling. researchgate.net While specific computational studies on this compound are not widely documented, the approaches used for its close relatives provide a clear blueprint for future investigations into its specific binding modes and therapeutic potential.

| Computational Method | Compound Studied | Application/Finding | Reference |

|---|---|---|---|

| Molecular Docking | Kaempferol-3-O-rhamnoside | Predicted binding affinity against PfDHFR for antiplasmodial activity. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Kaempferol-3-O-rhamnoside | Analyzed the stability of the ligand-protein complex over time. | researchgate.net |

| Pharmacokinetic/Toxicity Prediction | Tiliroside (Kaempferol-3-O-β-D-(6”-E-p-coumaroyl) glucopyranoside) | Predicted good membrane absorption and multiple bioactivities (antioxidant, antineoplastic). | scielo.br |

| Density Functional Theory (DFT) | Kaempferol | Confirmed molecular structure and spectroscopic properties. | researchgate.net |

| RNA Sequencing Analysis | Kaempferol 3-rutinoside | Identified PXN as a potential key regulator in its antipyretic mechanism. | mdpi.com |

Metabolic and Bioavailability Investigations of Kaempferol 3 Rhamnoglucoside 7 Glucoside in Research Models

In Vitro Metabolic Transformation by Microbiota

The initial and most significant metabolic transformation of large flavonoid glycosides like Kaempferol-3-rhamnoglucoside-7-glucoside occurs in the colon, mediated by the gut microbiota. These complex molecules are generally too large and polar to be absorbed in the small intestine. nih.gov Upon reaching the colon, they become substrates for a variety of bacterial enzymes.

The primary metabolic action of the gut microbiota on flavonoid O-glycosides is deglycosylation. researchgate.net Bacterial enzymes, specifically β-glucosidases and rhamnosidases, hydrolyze the glycosidic bonds, cleaving the sugar moieties (rhamnose and glucose) from the kaempferol (B1673270) aglycone. This process releases the free kaempferol. Studies on similar kaempferol O-glycosides, such as tiliroside, have shown that this degradation can occur relatively quickly, within hours of exposure to fecal samples in vitro. nih.govacs.org

Following the release of the aglycone, the gut microbiota can further break down the central C-ring of the kaempferol molecule. nih.gov This fission leads to the formation of simpler phenolic compounds. The main metabolites identified from the microbial breakdown of kaempferol include 3-(4-hydroxyphenyl)propionic acid, 3-phenylpropionic acid, and phenylacetic acid. nih.govacs.org

The rate and extent of this metabolism can vary between individuals, reflecting differences in the composition of their gut microbiota. nih.govacs.org

Table 1: Microbial Metabolites of Kaempferol Glycosides from In Vitro Fermentation

| Initial Compound | Key Microbial Action | Resulting Metabolites | Reference |

| Kaempferol-O-glycosides | Deglycosylation | Kaempferol (aglycone) | researchgate.netnih.gov |

| Kaempferol (aglycone) | C-ring fission | 3-(4-hydroxyphenyl)propionic acid, 3-phenylpropionic acid, Phenylacetic acid | nih.govacs.org |

Intestinal Absorption Mechanisms of this compound in Cell-Based Models

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing insights into the absorption mechanisms of various compounds. nih.gov Studies using this model have consistently shown that the permeability of flavonoid aglycones is significantly higher than their corresponding glycosides. nih.gov

It is therefore expected that this compound, being a large glycoside, would have a very low permeability across the intestinal barrier in its intact form. researchgate.net The primary route for the absorption of the kaempferol moiety would be following its liberation from the sugar groups by the microbiota in the colon, as described above. The resulting kaempferol aglycone can then be absorbed by passive diffusion across the intestinal cells. nih.gov

However, some studies on other flavonoid glycosides suggest that a minor portion may be absorbed intact, possibly via active transport mechanisms involving sugar transporters like sodium-glucose cotransporter 1 (SGLT1). acs.orgtandfonline.com Research on Kaempferol-3-O-rutinoside, a structurally similar compound, indicated that its transport across Caco-2 cells was concentration-dependent and consistent with passive diffusion. rsc.orgresearchgate.net The apparent permeability coefficient (Papp) for many flavonoid glycosides is generally low, often less than 1.0 × 10⁻⁶ cm/s. researchgate.net

Once inside the intestinal cells, the absorbed kaempferol aglycone becomes a substrate for further metabolism.

Table 2: Permeability of Kaempferol and Related Glycosides in Caco-2 Cell Model

| Compound | Permeability Classification | Transport Mechanism | Reference |

| Kaempferol (aglycone) | High | Passive Diffusion | nih.govnih.gov |

| Kaempferol Glycosides | Low | Primarily requires hydrolysis to aglycone; potential minor role for active transport | researchgate.netacs.org |

| Kaempferol-3-O-rutinoside | Moderate | Passive Diffusion | rsc.orgresearchgate.net |

Conjugation and Phase II Metabolism Studies of this compound in Research Systems

After the kaempferol aglycone is absorbed by intestinal cells, it undergoes extensive Phase II metabolism. nih.gov This is a detoxification process where conjugating enzymes attach polar molecules to the compound, increasing its water solubility and facilitating its elimination from the body. drughunter.comyoutube.com The primary Phase II reactions for flavonoids are glucuronidation and sulfation. nih.gov

In vitro studies using Caco-2 cells and rat liver microsomes have identified several key metabolites of kaempferol. nih.govnih.gov The main conjugation reactions occur at the hydroxyl groups on the kaempferol structure. The most common metabolites are kaempferol-3-glucuronide (B1261999) (K-3-G) and kaempferol-7-glucuronide (K-7-G), along with various sulfate (B86663) conjugates. nih.gov

These conjugation reactions are carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). drughunter.com Once formed within the intestinal cells, these conjugates are then effluxed from the cells. Studies on kaempferol have shown that glucuronides are preferentially transported across the basolateral side of the Caco-2 cells (into circulation), while sulfate conjugates are often effluxed back into the apical side (the intestinal lumen). nih.gov This transport is mediated by efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov

The conjugated forms are the primary circulating metabolites of kaempferol found in plasma after oral administration. nih.gov

Table 3: Major Phase II Metabolites of Kaempferol Identified in In Vitro Systems

| Metabolite | Type of Conjugate | Position of Conjugation | Reference |

| Kaempferol-3-glucuronide | Glucuronide | 3-hydroxyl group | nih.gov |

| Kaempferol-7-glucuronide | Glucuronide | 7-hydroxyl group | nih.gov |

| Kaempferol-4'-glucuronide | Glucuronide | 4'-hydroxyl group | nih.gov |

| Kaempferol-sulfate | Sulfate | Multiple possible positions | nih.govnih.gov |

| Kaempferol-glucurono-sulphate | Mixed Conjugate | - | nih.gov |

Synthetic and Semi Synthetic Research Approaches for Kaempferol 3 Rhamnoglucoside 7 Glucoside

Total Synthesis of Kaempferol-3-rhamnoglucoside-7-glucoside and its Analogs

The total chemical synthesis of a complex triglycoside like this compound is a demanding process that has not been extensively documented for this specific molecule. However, the strategies for its synthesis can be inferred from the successful total synthesis of other kaempferol (B1673270) glycosides, such as kaempferol-3-O-rutinoside (nicotiflorin) and kaempferol 3-O-neohesperidoside. nih.govnih.gov These syntheses are multi-step endeavors that require careful planning of protecting group strategies to achieve the desired regioselectivity for glycosylation.

The general approach involves the synthesis of the kaempferol aglycone backbone, followed by sequential or convergent glycosylation at the C-3 and C-7 hydroxyl groups. The synthesis of the kaempferol core itself can be achieved in about seven steps. researchgate.net The primary challenge lies in selectively glycosylating the hydroxyl groups at positions 3 and 7 without affecting the other reactive hydroxyls at positions 5 and 4'. The 5-OH group is particularly resistant to alkylation due to its strong intramolecular hydrogen bond with the C-4 carbonyl group, which simplifies the process to some extent. researchgate.net

A plausible synthetic strategy would involve:

Synthesis of the Kaempferol Aglycone: Preparing the 3,5,7,4'-tetrahydroxyflavone (kaempferol) core. tandfonline.com

Protecting Group Manipulation: Differentiating the hydroxyl groups on the kaempferol aglycone. For instance, the 7-OH and 4'-OH groups might be protected with benzyl (B1604629) groups.

Synthesis of Sugar Donors: Preparing activated forms of the required sugar moieties (glucose and rhamnose), often as glycosyl bromides or trichloroacetimidates with appropriate protecting groups (e.g., acetyl).

Sequential Glycosylation: The protected kaempferol is first coupled with the disaccharide donor (rhamnoglucoside or rutinoside) at the C-3 position, followed by coupling with the glucose donor at the C-7 position. Alternatively, a convergent approach could be used where the glycosides are attached in a different order.

Deprotection: Removal of all protecting groups from the aglycone and the sugar units to yield the final natural product.

The table below outlines a generalized pathway for the total synthesis of a kaempferol triglycoside, based on established methods for its analogs.

| Step | Description | Key Reagents & Conditions | Challenges |

| 1 | Aglycone Synthesis | Synthesis from phloroglucinol (B13840) and p-hydroxybenzoic acid derivatives. | Multiple steps, moderate overall yield. |

| 2 | Selective Protection | Protection of 7-OH and 4'-OH groups of kaempferol. | Benzyl bromide, K2CO3, Acetone. |

| 3 | First Glycosylation (e.g., at C-3) | Coupling of the protected aglycone with an activated rutinoside donor. | Glycosyl halide or trichloroacetimidate, silver or mercury salts, or TMSOTf as promoter. |

| 4 | Second Glycosylation (e.g., at C-7) | Glycosylation at the remaining free hydroxyl group after selective deprotection if necessary. | Activated glucoside donor. |

| 5 | Final Deprotection | Removal of all protecting groups (e.g., benzyl, acetyl) to yield the final compound. | Catalytic hydrogenation (e.g., Pd/C) for debenzylation; Zemplén conditions (NaOMe in MeOH) for deacetylation. |

This complex, multi-step process makes total synthesis useful for structural confirmation and creating specific analogs for research but impractical for large-scale production. researchgate.net

Enzymatic Synthesis and Biotransformation Studies of this compound

Enzymatic and whole-cell biotransformation methods offer a more efficient and environmentally friendly alternative to total chemical synthesis for producing flavonoid glycosides. researchgate.netcapes.gov.br These approaches leverage the high specificity of enzymes to create precise glycosidic linkages without the need for extensive protecting group chemistry. sigmaaldrich.com

Enzymatic Glycosylation: The synthesis of complex glycosides like this compound can be achieved by the sequential action of specific glycosyltransferases (GTs). GTs are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. nih.govnih.gov

Research has identified various microbial and plant GTs capable of glycosylating kaempferol at different positions:

Glycosyltransferases from Bacillus cereus (BcGT-1): These enzymes can transfer glucose to the 3-hydroxyl or 7-hydroxyl group of flavonoid aglycones like kaempferol. nih.govoup.com By using a combination of such enzymes, it is theoretically possible to build complex sugar chains on the kaempferol scaffold.

Cyclodextrin Glucanotransferase (CGTase): This enzyme can be used to transfer glucose units to existing glycosides. For example, CGTase has been successfully used to transfer a glucose molecule to kaempferol-3-O-β-D-glucopyranoside (astragalin), creating a new diglycoside at the 3-position. nih.govresearchgate.net This transglycosylation approach could potentially be applied to add the final glucose at the 7-position if kaempferol-3-rhamnoglucoside were used as a substrate.

Whole-Cell Biotransformation: An increasingly common strategy is to engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce specific glycosides de novo or from a supplied precursor. nih.gov This involves introducing the genes for the entire biosynthetic pathway into the host organism. For instance, researchers have successfully produced kaempferol-3-O-rhamnoside in E. coli by introducing five biosynthetic genes, including a tyrosine ammonia (B1221849) lyase (TAL), chalcone (B49325) synthase (CHS), flavonol synthase (FLS), and a specific flavonol 3-O-rhamnosyltransferase. researchgate.netnih.gov To synthesize this compound, this system would need to be expanded to include the necessary glucosyltransferases and the enzymes for forming the rhamnoglucoside (rutinose) sugar donor.

The table below summarizes key enzymatic systems studied for the synthesis of kaempferol glycosides.

| Enzyme/System | Source Organism | Substrate(s) | Product(s) | Reference |

| BcGT-1 | Bacillus cereus | Kaempferol, UDP-glucose | Kaempferol-3-O-glucoside, Kaempferol-7-O-glucoside | nih.govoup.com |

| UGT707B1 | Crocus sativus | Kaempferol, UDP-glucose | Kaempferol-3-O-sophoroside | nih.gov |

| CGTase | Paenibacillus sp. | Kaempferol-3-O-glucoside (Astragalin), Maltose | Kaempferol-3-O-β-D-glucopyranosyl-(1→4)-O-α-D-glucopyranoside | nih.govresearchgate.net |

| Engineered E. coli | E. coli with plant genes | Glucose (de novo synthesis) | Kaempferol-3-O-rhamnoside | nih.gov |

These biotechnological approaches hold significant promise for the sustainable production of this compound and its analogs for research and potential applications.

Derivative Synthesis for Enhanced Bioactivity or Targeted Research

The synthesis of derivatives of kaempferol and its glycosides is a key research area aimed at improving their physicochemical properties (like water solubility) and enhancing or targeting their biological activities. researchgate.netmdpi.com The native form of a flavonoid glycoside may not possess the optimal activity profile, and chemical modifications can address these limitations. nih.gov

Goals of Derivative Synthesis:

Enhance Solubility: Flavonoids, including kaempferol, are often limited by poor water solubility, which hinders their bioavailability. Glycosylation itself is a natural way to increase solubility. nih.gov Further modifications, such as sulfonation, can dramatically improve this property. mdpi.com

Improve Bioactivity: Modifications can increase potency for a specific biological target. For example, adding a glucose moiety to kaempferol-3-O-glucoside was shown to enhance its anti-inflammatory and aldose reductase inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds helps researchers understand which parts of the molecule are essential for its biological effects. nih.gov For instance, studies comparing kaempferol with its glycosides have shown that the aglycone is often more potent in terms of cytotoxic and antioxidant activity, suggesting the sugar moieties can hinder activity at certain targets. mdpi.comnih.gov

Examples of Derivative Synthesis:

Sulfonation and Metal Complexation: In one study, sulfonated kaempferol (Kae-SO3) and its gallium complex (Kae-SO3-Ga) were synthesized. The resulting complex showed a 300-fold higher water solubility than the gallium complex of the parent kaempferol and exhibited superior antioxidant activity. mdpi.com

Prenylation: The addition of prenyl groups to the kaempferol backbone has been shown to yield derivatives with significant cytotoxic activity against breast cancer cell lines. researchgate.net

Further Glycosylation: As seen with CGTase, adding extra sugar units can modify bioactivity. A study on a kaempferol triglycoside isolated from Hosta plantaginea, Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside, demonstrated potent anti-inflammatory activity by suppressing key signaling pathways. researchgate.net This highlights how complex glycosylation patterns can confer specific biological functions.

The following table summarizes research on kaempferol derivatives and their modified properties.

| Original Compound | Modification | Derivative Synthesized | Enhanced Property/Activity | Reference |

| Kaempferol | Sulfonation & Gallium Complexation | Sulfonated kaempferol-gallium complex (Kae-SO3-Ga) | Increased water solubility and antioxidant activity | mdpi.com |

| Kaempferol | Prenylation | 6-prenylkaempferol, 6,8-diprenylkaempferol | Prominent cytotoxic activity against breast cancer cells | researchgate.net |

| Kaempferol-3-O-glucoside (Astragalin) | Enzymatic Glucosylation | Kaempferol-3-O-diglucoside | Increased water solubility, enhanced anti-inflammatory and aldose reductase inhibitory effects | nih.govresearchgate.net |

| Kaempferol | Glycosylation | Kaempferol-3-O-rutinoside | Potent antiglycation activity | nih.gov |

These studies demonstrate that targeted chemical and enzymatic modifications are powerful tools for optimizing the therapeutic potential of kaempferol glycosides.

Emerging Research Trends and Future Perspectives for Kaempferol 3 Rhamnoglucoside 7 Glucoside Research

Integration of Omics Technologies in Kaempferol-3-rhamnoglucoside-7-glucoside Research

The study of this compound is increasingly benefiting from the application of "omics" technologies, which allow for a holistic view of the compound's interaction with biological systems. These high-throughput methods are crucial for understanding the complex pathways modulated by flavonoid glycosides.

Metabolomics: This technology is pivotal for identifying and quantifying this compound and its metabolic byproducts within biological systems. Integrated metabolomics and transcriptome analysis have been effectively used to study flavonoid biosynthesis in plants, helping to identify the specific compounds present during different stages, including various kaempferol (B1673270) glycosides. nih.gov Such approaches can elucidate how the compound is processed and transformed, offering insights into its bioavailability and the formation of active metabolites. nih.gov

Transcriptomics: Research into kaempferol and its glycosides has utilized transcriptomic analysis to understand how these compounds modulate gene expression. nih.gov For instance, studies have shown that kaempferol can regulate the expression of genes involved in the cell cycle and DNA replication. nih.gov By analyzing changes in the transcriptome of cells or tissues exposed to this compound, researchers can identify the genetic pathways it influences, such as those related to inflammation, apoptosis, and cellular protection. biosynth.com Integrated analysis has successfully correlated the expression of specific genes, like uridine (B1682114) diphosphate (B83284) glucose glycosyltransferase (UGT) genes, with the accumulation of flavonoid glycosides. nih.gov

The table below summarizes the application of omics technologies in the study of kaempferol and its related glycosides.

| Omics Technology | Application in Flavonoid Research | Key Findings | Citation |

| Metabolomics | Identifying and quantifying flavonoid metabolites in safflower flowers. | A total of 212 flavonoid metabolites were detected, showing significant differences during flower color transition. | nih.gov |

| Transcriptomics | Analyzing gene expression in response to kaempferol glycosides. | Identified that kaempferol can regulate genes related to cell cycle and DNA replication. Screened candidate genes involved in flavonoid glycoside biosynthesis. | nih.govnih.gov |

| Integrated Omics | Combining metabolome and transcriptome data to explore flavonoid biosynthesis. | Revealed correlations between specific transcription factors (e.g., R2R3-MYB) and the accumulation of flavonoid glycosides. | frontiersin.org |

Advanced Computational Modeling and Simulation for this compound Studies

Computational methods, or in silico studies, are becoming indispensable for predicting the biological activities of compounds like this compound, thereby streamlining laboratory research. These models provide deep insights into the molecular interactions that underpin the compound's effects.

Molecular Docking: This technique is used to predict how a molecule binds to a specific protein target. For example, a close relative, Kaempferol-3-O-glucoside-7-O-rhamnoside, was studied using molecular docking to assess its binding affinity to inflammatory targets like NF-κB and STAT1. researchgate.net Such studies can calculate binding energies and inhibition constants (Ki), offering a quantitative measure of the compound's potential efficacy. researchgate.net This approach helps to screen for potential therapeutic targets and understand the structural basis of the flavonoid's activity. universitas-bth.ac.id

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the stability and dynamics of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic representation of the molecular interactions in a biological environment, confirming the stability of the binding predicted by docking studies. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov For related kaempferol glycosides like tiliroside, these analyses have suggested favorable absorption profiles and potential for various biological activities, guiding further experimental validation. researchgate.netscielo.br

The following table presents data from in silico studies on kaempferol and its derivatives, illustrating the power of computational approaches.

| Computational Method | Target/Purpose | Compound Studied | Key Predicted Finding | Citation |

| Molecular Docking | NF-κB Phosphorylation Site | Kaempferol-3-O-glucoside-7-O-rhamnoside | High binding affinity (Binding Energy = -6.9 kcal/mol) | researchgate.net |

| Molecular Docking | STAT1 Phosphopeptide Binding Site | Kaempferol-3-O-glucoside-7-O-rhamnoside | High binding affinity (Binding Energy = -7.1 kcal/mol) | researchgate.net |

| Molecular Docking | TGF-β1 | Kaempferol (aglycone) | Strong binding affinity (Binding Energy = -7.6 kcal/mol) | nih.gov |

| ADMET Prediction | Pharmacokinetic Profile | Tiliroside (a kaempferol glycoside) | Exhibited a great absorption index for penetrating biological membranes. | researchgate.netscielo.br |

Development of Novel In Vitro and In Silico Research Models for this compound

To better understand the biological effects of this compound, research is moving towards more sophisticated models that more accurately mimic human physiology.

In Vitro Models: Traditional 2D cell culture has been foundational in demonstrating the effects of kaempferol and its glycosides on various cell lines, particularly in cancer research. nih.gov However, there is a recognized need to move towards more complex systems. Future studies are expected to increasingly use 3D in vitro models, such as spheroids and organoids. nih.gov For instance, mouse intestinal organoids have already been used to test the anti-inflammatory and tight junction protective activities of herbal preparations containing kaempferol derivatives. researchgate.net These models better represent the complexity of native tumor tissue and organ environments, providing more clinically relevant data. nih.govzawya.com

In Silico Models: As detailed in the previous section, in silico models are a cornerstone of modern flavonoid research. The validation of these computational methods is critical. For example, the root-mean-square deviation (RMSD) value from docking studies is used to validate the reliability of the method; a value under a certain threshold (e.g., 1.05 Å) indicates an acceptable and validated docking procedure. universitas-bth.ac.id The continuous refinement of algorithms and the integration of machine learning are creating more predictive and accurate in silico tools for studying flavonoid-protein interactions and pharmacokinetics.

Identified Gaps in Current Research and Future Directions for this compound

Despite promising preclinical data, several research gaps need to be addressed to fully understand and utilize the therapeutic potential of this compound.

Transition from In Vitro to In Vivo: A significant portion of the research on kaempferol and its glycosides has been conducted in vitro. mdpi.com While these studies are crucial for elucidating molecular mechanisms, there is a scarcity of in vivo studies and clinical trials to confirm these effects in living organisms. mdpi.com Future research must focus on bridging this translational gap.

Bioavailability and Metabolism: Flavonoids, including kaempferol glycosides, often suffer from low water solubility, poor absorption, and rapid metabolism, which limits their bioavailability and potential therapeutic effects in vivo. nih.govnih.gov Further studies are needed to fully understand the pharmacokinetics of this compound. researchgate.net The development of novel delivery systems, such as flavonoid nanoparticles, is a promising future direction to overcome these limitations. nih.gov

Elucidation of Mechanisms: While many studies have identified the broad pharmacological activities of kaempferol glycosides, the precise molecular mechanisms are not always fully understood. biosynth.com Future research should employ integrated omics and computational approaches to pinpoint specific cellular targets and signaling pathways.

Advanced Model Systems: As mentioned, there is a need to move beyond traditional 2D cell cultures to more representative 3D models like organoids to better predict clinical outcomes. nih.gov

Addressing these gaps will be critical for the potential development of this compound as a therapeutic agent for various chronic diseases.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to identify and quantify Kaempferol-3-rhamnoglucoside-7-glucoside in plant extracts?